molecular formula C18H17FN2OS B2658296 (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 915186-63-9

(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2658296
CAS No.: 915186-63-9
M. Wt: 328.41
InChI Key: MOFPKMIPKNDOTL-ZZEZOPTASA-N
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Description

(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-fluoroaniline with o-tolualdehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the reduction of the imine to form the ethanol derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.

Biology

In biological research, thiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may be investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Industry

In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure found in many biologically active compounds.

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Thiazolidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is unique due to the presence of the fluorophenyl and o-tolylimino groups, which may confer specific biological activities and chemical reactivity not found in other thiazole derivatives.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-4-2-3-5-16(13)20-18-21(10-11-22)17(12-23-18)14-6-8-15(19)9-7-14/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFPKMIPKNDOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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